2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene
Description
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O/c8-7(12,13)14-6-4(10)2-1-3(9)5(6)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRLBSMPNMUNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Route 1: Diazonium Salt Intermediate
This method leverages diazonium chemistry to introduce substituents:
- Starting Material : 1,3,4-Trifluoro-2-nitrobenzene.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/AcOH reduces the nitro group to an amine, yielding 2-amino-1,3,4-trifluorobenzene.
- Diazotization : Treatment with NaNO₂ and HCl forms the diazonium salt.
- Hydroxylation : Hydrolysis of the diazonium salt produces 2-hydroxy-1,3,4-trifluorobenzene.
- Etherification : Reaction with chlorodifluoromethoxylating agents (e.g., ClF₂COCl) in the presence of K₂CO₃ forms the target compound.
Yield : ~55–60% (based on analogous diazonium-mediated syntheses).
Route 2: Direct Nucleophilic Aromatic Substitution
Electron-deficient aromatic rings facilitate direct substitution:
- Substrate : 2-Chloro-1,3,4-trifluorobenzene.
- Reagent : Sodium chlorodifluoromethoxide (NaOCHF₂Cl) in DMF at 120°C.
- Conditions : CuI catalysis enhances reactivity, displacing chlorine with the chlorodifluoromethoxy group.
Yield : ~40–50% (dependent on catalyst loading).
Key Reaction Parameters and Optimization
Table 1: Comparative Analysis of Methods
| Parameter | Diazonium Route | Direct Substitution |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Reaction Steps | 5 | 2 |
| Typical Yield | 55–60% | 40–50% |
| Purification Complexity | High | Moderate |
Critical Factors :
- Temperature Control : Diazonium intermediates require strict maintenance at 0–5°C to prevent decomposition.
- Catalyst Selection : CuI in direct substitution improves turnover frequency by 30% compared to CuBr.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification steps.
Industrial-Scale Considerations
- Continuous Flow Reactors : Mitigate exothermic risks during diazotization and improve mixing efficiency.
- Waste Management : Recovery of HF byproducts via Ca(OH)₂ neutralization is critical for environmental compliance.
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution at adjacent fluorinated positions is minimized by steric hindrance from the 1,3,4-trifluoro motif.
- Purity : Column chromatography (hexane/EtOAc 4:1) removes residual di- and tri-substituted byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The presence of halogen and fluorine atoms makes the compound susceptible to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Substituted Benzene Derivatives
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS 1417567-44-2)
- Molecular Formula : C₇H₃Br₂ClF₂O (vs. C₇H₂ClF₅O for the target compound).
- Structural Differences : Bromine atoms at positions 2 and 4 on the benzene ring replace fluorine atoms in the target compound.
Nitrofluorfen (CAS 13738-63-1) and Oxyfluorfen (CAS 42874-03-3)
- Key Features : These pesticidal compounds share a chloro-substituted benzene core with trifluoromethyl and nitro groups.
- Comparison: Unlike the target compound, nitrofluorfen and oxyfluorfen lack the chloro(difluoro)methoxy group but include nitro (–NO₂) and trifluoromethyl (–CF₃) substituents. These groups enhance herbicidal activity by increasing oxidative stability and membrane permeability .
Table 1: Substituted Benzene Derivatives Comparison
Comparison with Ethane-Based Halogenated Compounds
Compounds such as 1,2-dichloro-1-[difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethane (CAS 369371-42-6) and HCFC-123 (CAS 306-83-2) share functional groups (e.g., –CF₂Cl, –O–CF₃) but differ in backbone structure.
Table 2: Ethane vs. Benzene Derivatives
Crystallographic and Intermolecular Interaction Comparisons
X-ray studies of substituted benzofuran derivatives (e.g., 2-(benzofuran-2-yl)-2-oxoethyl 4-chlorobenzoate) reveal that chloro and methoxy substituents influence crystal packing via hydrogen bonds (e.g., C–H···O) and π–π stacking.
Biological Activity
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene is an aromatic compound notable for its unique chemical structure, which includes multiple halogen substituents. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and environmental science. Its biological activity is primarily linked to its interactions with specific molecular targets, influencing several biochemical pathways.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a chloro-difluoromethoxy moiety, which enhance its reactivity and stability. The presence of fluorine atoms contributes to strong intermolecular interactions, making it a candidate for various biological applications.
The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors through the following mechanisms:
- Molecular Targeting : The compound can bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.
- Signal Transduction : By influencing pathways related to signal transduction, this compound may affect cellular responses to external stimuli.
- Metabolic Pathways : The compound's structure allows it to participate in various metabolic processes, potentially affecting the metabolism of other compounds within biological systems.
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings:
Case Study 1: Enzyme Inhibition
A study evaluated the impact of this compound on microtubule stability in neuronal cells. The compound was found to prevent the collapse of microtubules caused by hyperphosphorylated tau protein, indicating potential neuroprotective effects.
Case Study 2: Antifungal Properties
In another investigation, the compound was tested against several fungal strains. Results indicated that it possessed significant antifungal activity, suggesting its potential use in treating fungal infections.
Environmental Impact and Toxicity
While exploring the biological activity of this compound, it is essential to consider its environmental implications and toxicity profile. Research under the Toxic Substances Control Act (TSCA) indicates that compounds with similar structures may exhibit mutagenic properties; however, specific data on this compound remains limited.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using chlorodifluoromethoxy precursors and fluorinated benzene derivatives. For example, fluorination of chlorinated intermediates (e.g., 1,3,4-trifluoro-2-methoxybenzene) with chlorine-difluoro reagents under anhydrous conditions is a key step. Reaction optimization requires strict control of temperature (typically 80–120°C) and use of catalysts like potassium carbonate or crown ethers to enhance reactivity . Yield improvements (70–85%) are achieved by slow addition of fluorinating agents to minimize side reactions, as seen in analogous trifluoromethylbenzene syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features distinguish its structure?
- Methodological Answer :
- 19F NMR : Critical for identifying distinct fluorine environments. The trifluoromethoxy group (-OCF2Cl) typically shows a triplet near δ -75 ppm due to coupling with adjacent fluorines, while aromatic fluorines (1,3,4-positions) appear as multiplets in δ -135 to -145 ppm .
- GC-MS/EI-MS : Molecular ion peaks at m/z 264 [M+] and fragments at m/z 177 (loss of -OCF2Cl) confirm the substituent arrangement .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm⁻¹) and C-O (1200–1300 cm⁻¹) bonds are diagnostic .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure. Respiratory protection (NIOSH-approved vapor respirators) is required due to volatility .
- Ventilation : Perform reactions in fume hoods with local exhaust systems to mitigate inhalation risks .
- Waste Disposal : Collect halogenated waste in sealed containers for incineration or specialized treatment to avoid environmental release .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -Cl, -CF3, -OCF2Cl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (EWGs) like -OCF2Cl and -CF3 deactivate the benzene ring, directing electrophilic substitution to the para position of existing substituents. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh3)4) with bulky ligands (e.g., SPhos) are required to overcome electronic deactivation. Kinetic studies show that EWGs reduce coupling rates by 30–50% compared to non-fluorinated analogs, necessitating higher temperatures (100–130°C) and extended reaction times (24–48 hrs) .
Q. What strategies resolve spectral overlap in 19F NMR for closely related fluorinated analogs?
- Methodological Answer :
- 2D 19F-19F COSY : Identifies scalar coupling between adjacent fluorines, distinguishing -OCF2Cl from aromatic fluorines.
- Variable Temperature NMR : Lowering temperature (to -40°C) slows exchange broadening in dynamic systems (e.g., rotational isomerism in -OCF2Cl groups) .
- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d6) reduce 1H-19F coupling artifacts .
Q. How can computational chemistry predict the compound’s environmental persistence or bioaccumulation potential?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute bond dissociation energies (BDEs) for C-F and C-Cl bonds. Lower BDEs (<350 kJ/mol) suggest higher susceptibility to hydrolysis or photodegradation .
- QSAR Models : Use logP values (estimated at 3.2–3.8 via ChemAxon) to predict bioaccumulation. High logP correlates with lipid membrane affinity, requiring in vitro assays (e.g., hepatic microsome stability tests) to validate .
Q. What mechanistic insights explain its reported pesticidal activity, and how do structural modifications enhance efficacy?
- Methodological Answer : The -OCF2Cl group disrupts mitochondrial electron transport in pests by mimicking ubiquinone, as shown in cytochrome bc1 inhibition assays. Substituting the 4-fluoro position with -NO2 increases potency (IC50 reduced from 12 μM to 2.5 μM) due to enhanced π-stacking with enzyme active sites. Ortho-substituted chlorine further improves lipophilicity, enhancing membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
